
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo ring: This can be achieved through the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Introduction of substituents: The butyl, dimethyl, and methylphenyl groups can be introduced through alkylation or acylation reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
1H-Imidazo(2,1-f)purin-2,4(3H,8H)-dion, 8-Butyl-1,3-dimethyl-7-(4-methylphenyl)-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Reaktion mit Oxidationsmitteln, um oxidierte Derivate zu bilden.
Reduktion: Reaktion mit Reduktionsmitteln, um reduzierte Derivate zu bilden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, um neue funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylhalogenide, Säurechloride.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation hydroxylierte Derivate entstehen, während Substitutionsreaktionen neue Alkyl- oder Acylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebswirkungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1H-Imidazo(2,1-f)purin-2,4(3H,8H)-dion, 8-Butyl-1,3-dimethyl-7-(4-methylphenyl)-, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Dazu können gehören:
Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.
Rezeptoren: Bindung an Rezeptoren, um zelluläre Signalwege zu modulieren.
DNA/RNA: Interkalation in DNA oder RNA, um die Genexpression zu beeinflussen.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Imidazo[1,2-a]pyridinderivate: Verbindungen mit ähnlichen Imidazoringstrukturen.
Purinderivate: Verbindungen mit ähnlichen Purinringstrukturen.
Einzigartigkeit
1H-Imidazo(2,1-f)purin-2,4(3H,8H)-dion, 8-Butyl-1,3-dimethyl-7-(4-methylphenyl)-, ist einzigartig aufgrund seiner spezifischen Substituenten, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
96902-25-9 |
|---|---|
Molekularformel |
C20H23N5O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
6-butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-11-24-15(14-9-7-13(2)8-10-14)12-25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-10,12H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
LORAXKJAKZQOEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


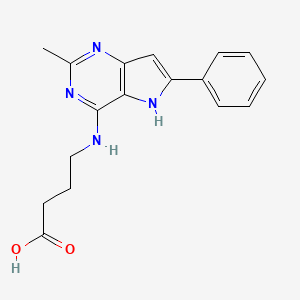

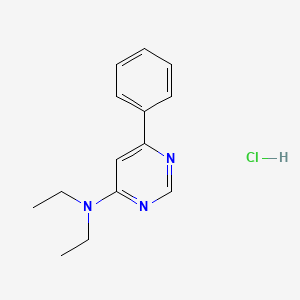
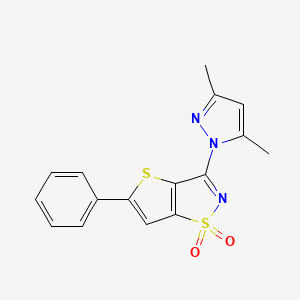
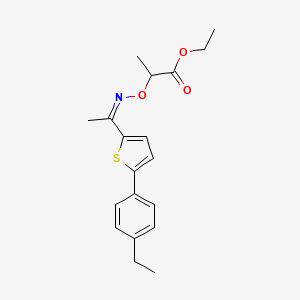
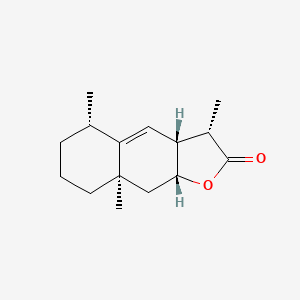
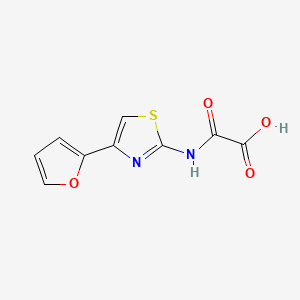

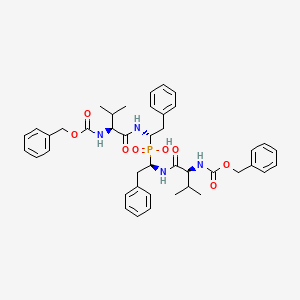
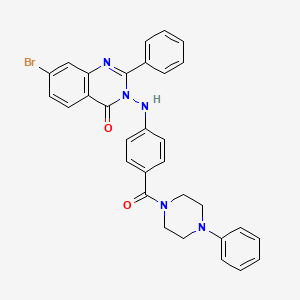

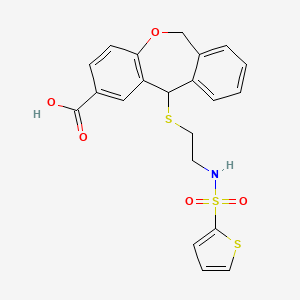
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)

